2-Acetyl-1-pyrroline

Catalog No.
S598651
CAS No.
85213-22-5
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-1-pyrroline

CAS Number

85213-22-5

Product Name

2-Acetyl-1-pyrroline

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3

InChI Key

DQBQWWSFRPLIAX-UHFFFAOYSA-N

SMILES

CC(=O)C1=NCCC1

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone; 2-Acetyl-4,5-dihydro-3H-pyrrole

Canonical SMILES

CC(=O)C1=NCCC1

Food Science and Flavor Research:

  • Flavor Analysis: Due to its characteristic aroma associated with popcorn, bread crust, and certain types of rice, 2AP plays a crucial role in food science research. Researchers use various analytical techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify 2AP in food products, allowing them to understand its contribution to the overall flavor profile [].
  • Flavor Development and Engineering: Identifying key aroma compounds like 2AP allows food scientists to develop strategies for enhancing or manipulating flavors in different food products. This can involve optimizing processing techniques or exploring methods to incorporate synthetic 2AP for specific flavor goals.

Plant and Agricultural Research:

  • Aroma Biosynthesis: Researchers are investigating the biosynthetic pathways responsible for 2AP production in plants like rice and pandan leaves. Understanding these pathways could lead to new breeding strategies or genetic modifications to enhance the desired "popcorn-like" aroma in specific crops [].
  • Stress Response and Defense Mechanisms: Studies suggest that 2AP might play a role in plant defense mechanisms against stress factors like drought or insect herbivory. However, further research is needed to elucidate the exact role and underlying mechanisms involved [].

Medical and Pharmaceutical Research:

  • Odor Signatures in Disease Diagnosis: Initial research suggests that volatile organic compounds (VOCs) like 2AP might be present in breath or other bodily fluids and potentially be used as biomarkers for certain diseases. However, this is an emerging field requiring extensive validation and clinical trials [].
  • Antimicrobial and Antifungal Properties: Some studies have reported potential antimicrobial and antifungal properties of 2AP. However, further investigation is necessary to understand the mechanisms of action and potential applications in this area [].

2-Acetyl-1-pyrroline is a cyclic imine and a ketone derivative of 1-pyrroline, characterized by the molecular formula C6H9NOC_6H_9NO. This compound is primarily known for its distinctive aroma, often described as reminiscent of "hot, buttered popcorn." It is a significant flavor compound in various foods, particularly in fragrant rice varieties such as jasmine and basmati rice, as well as in baked goods like bread . 2-Acetyl-1-pyrroline plays a crucial role in the Maillard reaction, which occurs during the cooking process and contributes to the browning and flavor development in food products .

The specific mechanism by which 2AP interacts with olfactory receptors to produce its characteristic aroma remains under investigation. However, its volatility and lipophilic nature (attracted to fat) likely play a role in its ability to reach olfactory receptors in the nose [].

2-Acetyl-1-pyrroline is formed through the Maillard reaction, which involves the interaction between amino acids (specifically proline) and reducing sugars under heat. This non-enzymatic browning process is responsible for the development of complex flavors and aromas in cooked foods . The reaction pathway typically includes:

  • Formation of 1-pyrroline from proline.
  • Reaction of 1-pyrroline with reducing sugars, such as glucose or fructose, leading to the generation of 2-acetyl-1-pyrroline .

The stability of 2-acetyl-1-pyrroline can be affected by various factors including temperature, pH, and the presence of other compounds during cooking .

2-Acetyl-1-pyrroline exhibits several biological roles. It acts as a metabolite, indicating its involvement in metabolic processes within organisms. Additionally, it serves as a flavoring agent, enhancing the taste and aroma of food products . The compound has been detected in various biological systems and is known to influence sensory perception related to food aroma.

The synthesis of 2-acetyl-1-pyrroline can occur both enzymatically and chemically. Some notable methods include:

  • Catalytic Reduction: A method developed by Buttery et al., where 2-acetylpyrrole undergoes catalytic reduction followed by oxidation with silver carbonate to yield 2-acetyl-1-pyrroline .
  • Maillard Reaction: This natural process can be harnessed by heating proline with reducing sugars, resulting in the formation of 2-acetyl-1-pyrroline during cooking .

2-Acetyl-1-pyrroline is widely used in food industries due to its aromatic properties. Its applications include:

  • Flavoring Agent: Commonly added to enhance the sensory profile of rice, baked goods, and various snacks.
  • Food Research: Studied for its role in flavor development and aroma compounds in culinary products .

Research has indicated that 2-acetyl-1-pyrroline interacts with other compounds during cooking processes. For example:

  • It can be produced alongside other flavor compounds through the Maillard reaction.
  • Studies have shown that certain conditions (e.g., temperature and ingredient composition) can influence its formation and stability during food preparation .

Several compounds share structural similarities with 2-acetyl-1-pyrroline, notably:

Compound NameStructural FeaturesUnique Characteristics
6-Acetyl-2,3,4,5-tetrahydropyridineSimilar aroma profileOften associated with different food products
2-AcetylpyrrolePrecursor to 2-acetyl-1-pyrrolineExhibits slightly different aroma characteristics
3-Acetyl-4-methylthiazoleContains sulfur atomKnown for its use in specific flavor profiles

Uniqueness of 2-Acetyl-1-Pyrroline: Unlike its analogs, 2-acetyl-1-pyrroline is particularly noted for its low odor threshold (around 0.05 μg/L), making it a potent contributor to food aromas. Its distinct "popcorn" scent sets it apart from other similar compounds that may not exhibit such strong sensory properties .

Temperature regulation during the grain-filling stage represents a critical environmental factor governing 2-acetyl-1-pyrroline biosynthesis in fragrant rice. Comprehensive experimental investigations utilizing controlled temperature treatments have elucidated distinct molecular mechanisms underlying temperature-dependent regulation of aroma compound production [1] [2].

Temperature Treatment Protocols and 2-Acetyl-1-pyrroline Response Patterns

Four distinct temperature regimes were systematically evaluated during the grain-filling stage: T1 (22/17°C day/night), T2 (27/22°C), T3 (32/27°C), and T4 (37/32°C). These treatments revealed an inverse relationship between temperature and 2-acetyl-1-pyrroline accumulation, with low-temperature treatments demonstrating significantly enhanced aroma compound synthesis [1] [3].

Low-temperature treatments (T1 and T2) consistently produced the highest 2-acetyl-1-pyrroline concentrations, while high-temperature conditions (T3 and T4) resulted in substantial reductions in aroma compound accumulation. The T1 treatment yielded the maximum 2-acetyl-1-pyrroline content, establishing optimal temperature parameters for enhanced fragrance development [1].

Metabolite Regulation Under Temperature Stress

Temperature-dependent regulation extends beyond 2-acetyl-1-pyrroline to encompass key precursor compounds and intermediates. Proline and gamma-aminobutyric acid concentrations exhibited parallel responses to temperature variations, with both compounds demonstrating significant increases under low-temperature conditions and corresponding decreases at elevated temperatures [1] [3].

Pyrroline-5-carboxylic acid content displayed differential accumulation patterns, with higher concentrations recorded in low-temperature treatments compared to high-temperature regimes. This metabolite serves as a crucial intermediate in multiple biosynthetic pathways leading to 2-acetyl-1-pyrroline formation [1].

Gene Expression and Enzymatic Regulation

Transcriptional analysis revealed complex temperature-dependent regulation of genes encoding key enzymes in 2-acetyl-1-pyrroline biosynthesis. The betaine aldehyde dehydrogenase 2 gene, proline dehydrogenase, and ornithine aminotransferase exhibited significantly decreased expression levels with declining temperature [1].

Conversely, genes encoding pyrroline-5-carboxylate reductase, pyrroline-5-carboxylate synthetase 2, and multiple diamine oxidase isoforms demonstrated lower expression in low-temperature treatments relative to high-temperature conditions. This differential gene regulation suggests temperature-mediated redirection of metabolic flux through distinct biosynthetic pathways [1] [3].

Mechanistic Insights into Temperature-Mediated Regulation

The observed temperature effects on 2-acetyl-1-pyrroline biosynthesis operate through coordinated regulation of proline and gamma-aminobutyric acid metabolism. Low temperatures enhance the accumulation of these key precursors while simultaneously modulating enzymatic activities to favor aroma compound synthesis [1].

Temperature-induced changes in gene expression patterns indicate sophisticated regulatory mechanisms that integrate environmental signals with metabolic pathway activation. The inverse relationship between temperature and 2-acetyl-1-pyrroline content suggests evolutionary adaptation mechanisms that optimize aroma production under specific environmental conditions [1] [3].

Hydration Stress Induction Through Controlled Irrigation Protocols

Hydration stress represents a potent environmental modulator of 2-acetyl-1-pyrroline biosynthesis, with controlled irrigation protocols demonstrating remarkable capacity to enhance aroma compound production through specific molecular mechanisms. Systematic water management strategies have revealed novel insights into drought-induced metabolic reprogramming that favors aroma synthesis [4] [5] [6].

Soil Moisture Content and 2-Acetyl-1-pyrroline Enhancement

Controlled soil moisture experiments utilizing four distinct hydration levels (50%, 40%, 30%, and 20% moisture content) demonstrated differential effects on 2-acetyl-1-pyrroline accumulation. The 20% soil moisture treatment (SM20) produced the most dramatic enhancement, increasing 2-acetyl-1-pyrroline content by 53.12% compared to well-watered controls [4] [5].

Moderate water stress conditions (SM40 and SM30) generated 32.81% and 23.18% increases in aroma compound concentration, respectively. These findings establish optimal soil moisture parameters for maximizing fragrance development while maintaining plant vigor [4] [5].

Molecular Mechanisms of Drought-Induced 2-Acetyl-1-pyrroline Synthesis

Water stress fundamentally alters the biosynthetic pathway preference for 2-acetyl-1-pyrroline production. Under hydration stress, the diamine oxidase pathway becomes the dominant route for aroma synthesis, with DAO1 gene expression increasing dramatically under low soil moisture conditions [4] [5] [6].

The SM20 treatment induced a remarkable 548.05% increase in DAO1 expression, while moderate stress conditions (SM40 and SM30) produced 58.19% and 45.05% increases, respectively. This transcriptional upregulation correlates directly with enhanced diamine oxidase enzyme activity and subsequent 2-acetyl-1-pyrroline accumulation [4] [5].

Precursor Metabolite Dynamics Under Water Stress

Hydration stress triggers complex changes in precursor amino acid concentrations and enzymatic activities. Proline content increases substantially under all water stress conditions, with levels 20-90% higher than well-watered controls. However, proline dehydrogenase activity decreases under water stress, indicating reduced proline degradation rather than enhanced synthesis [4] [5].

One-pyrroline content demonstrates progressive increases with declining soil moisture, providing enhanced substrate availability for 2-acetyl-1-pyrroline synthesis. Methylglyoxal concentrations also increase under water stress, contributing additional methyl donors for aroma compound formation [4] [5].

Pathway Redirection and Enzymatic Regulation

Water stress induces significant changes in enzyme activities that collectively favor 2-acetyl-1-pyrroline synthesis through the diamine oxidase pathway. Diamine oxidase activity increases substantially under all stress conditions, with the most pronounced enhancement occurring at 20% soil moisture [4] [5] [6].

Conversely, enzymes associated with competing metabolic pathways, including proline dehydrogenase, ornithine transaminase, and pyrroline-5-carboxylate synthetase, exhibit reduced activities under water stress. This enzymatic redirection ensures efficient channeling of precursor compounds toward aroma synthesis [4] [5].

Alternate Wetting and Drying Irrigation Strategies

Alternate wetting and drying irrigation protocols provide additional mechanisms for enhancing 2-acetyl-1-pyrroline production through cyclical stress induction. These strategies increase intermediate concentrations including Delta-1-pyrroline-5-carboxylate and Delta-1-pyrroline while upregulating key enzymatic activities [7].

During the drying phases, proline dehydrogenase, pyrroline-5-carboxylate synthetase, and diamine oxidase activities increase, while gamma-aminobutyric acid and betaine aldehyde dehydrogenase 2 levels decrease. This coordinated regulation enhances 2-acetyl-1-pyrroline accumulation while maintaining acceptable yield parameters [7].

Plant Growth Tolerance and Stress Optimization

Importantly, the hydration stress protocols that enhance 2-acetyl-1-pyrroline synthesis do not significantly compromise plant growth parameters when applied judiciously. Plant height, stem diameter, and dry weight show no significant differences across moisture treatments, indicating that moderate water stress can enhance aroma without yield penalties [4] [5].

Relative water content remains within acceptable ranges (75-77%) across all treatments, suggesting that the imposed stress levels remain within plant tolerance limits. This finding supports the practical application of controlled hydration stress for commercial fragrant rice production [4] [5].

Soil Salinity Impact on Polyamine Metabolism and 2-Acetyl-1-pyrroline Yield

Soil salinity profoundly influences polyamine metabolism and 2-acetyl-1-pyrroline biosynthesis through complex molecular mechanisms involving multiple enzymatic pathways and gene regulatory networks. Salt stress creates optimal conditions for investigating enhanced aroma compound production while revealing fundamental insights into stress-induced metabolic reprogramming [8] [9] [10].

Salinity-Induced Enhancement of 2-Acetyl-1-pyrroline Production

Salt stress treatments utilizing 100 millimolar sodium chloride during the vegetative stage demonstrate remarkable capacity to enhance 2-acetyl-1-pyrroline accumulation in aromatic rice cultivars. Ambemohar-157 exhibited a 2.2-fold increase in leaf 2-acetyl-1-pyrroline content, while Basmati-370 showed a 1.8-fold enhancement under optimal salt treatment conditions [8].

This vegetative-stage enhancement translates directly to improved grain aroma quality, with mature grain 2-acetyl-1-pyrroline content increasing 2.0-fold in Ambemohar-157 and 1.5-fold in Basmati-370. Importantly, these aroma improvements occur without significant test weight penalties, indicating practical viability for commercial applications [8].

Polyamine Metabolic Pathway Reconfiguration

Salt stress fundamentally alters polyamine metabolism through coordinated regulation of biosynthetic and catabolic enzymes. Putrescine content decreases dramatically under salt stress (2.5-fold in Ambemohar-157 and 2.7-fold in Basmati-370), while ornithine decarboxylase and diamine oxidase activities increase substantially [8].

This metabolic reconfiguration channels putrescine rapidly toward Delta-1-pyrroline formation through enhanced diamine oxidase activity. The simultaneous increase in ornithine content (19% in Ambemohar-157 and 35% in Basmati-370) provides additional substrate for putrescine synthesis, maintaining flux through the enhanced degradation pathway [8].

Precursor Amino Acid Regulation Under Salt Stress

Salt stress induces coordinated changes in multiple precursor amino acids that collectively enhance 2-acetyl-1-pyrroline synthesis. Proline content increases significantly (29% in Ambemohar-157 and 40% in Basmati-370) through enhanced pyrroline-5-carboxylate synthetase activity and gene expression [8].

Glutamate content decreases under salt stress (29% in Ambemohar-157 and 32% in Basmati-370), indicating diversion toward proline synthesis. This metabolic redirection ensures adequate precursor availability for enhanced 2-acetyl-1-pyrroline production through multiple biosynthetic pathways [8].

Enzymatic Activity Modulation and Gene Expression Changes

Salt stress produces dramatic changes in enzyme activities associated with 2-acetyl-1-pyrroline biosynthesis. Pyrroline-5-carboxylate synthetase activity increases 31% in Ambemohar-157 and 40% in Basmati-370, with corresponding gene expression enhancements of 1.8-fold and 2.2-fold, respectively [8].

Ornithine aminotransferase activity shows substantial increases (60% in Ambemohar-157 and 45% in Basmati-370) with gene expression enhancements of 2.1-fold and 1.8-fold. These enzymatic changes facilitate efficient conversion of ornithine to pyrroline-5-carboxylate, supporting enhanced proline synthesis [8].

Diamine oxidase activity increases 28% in Ambemohar-157 and 35% in Basmati-370, catalyzing the conversion of putrescine to Delta-1-pyrroline. Ornithine decarboxylase activity shows more modest increases (12% in Ambemohar-157 and 35% in Basmati-370) with corresponding gene expression enhancements [8].

Betaine Aldehyde Dehydrogenase 2 Regulation

Salt stress significantly reduces betaine aldehyde dehydrogenase 2 enzyme activity and gene expression, consistent with its role as an inhibitor of 2-acetyl-1-pyrroline accumulation. Activity decreases 45% in Ambemohar-157 and 23% in Basmati-370, with gene expression reductions of 1.8-fold and 1.4-fold, respectively [8].

This reduced inhibition allows enhanced accumulation of gamma-aminobutyric aldehyde and subsequent Delta-1-pyrroline formation, directly contributing to increased 2-acetyl-1-pyrroline synthesis. The differential response between cultivars suggests genetic variation in salt stress sensitivity mechanisms [8].

Methylglyoxal and Non-Enzymatic Synthesis Pathways

Salt stress substantially increases methylglyoxal concentrations (1.4-fold in Ambemohar-157 and 1.6-fold in Basmati-370), providing enhanced methyl ketone donors for non-enzymatic 2-acetyl-1-pyrroline synthesis. This metabolite participates in direct reactions with Delta-1-pyrroline to form the target aroma compound [8].

The coordinate increase in both Delta-1-pyrroline precursors and methylglyoxal donors under salt stress creates optimal conditions for enhanced 2-acetyl-1-pyrroline formation through multiple biosynthetic mechanisms. This pathway redundancy ensures robust aroma enhancement under stress conditions [8].

Polyamine Catabolism and Stress Tolerance Mechanisms

Salt stress enhances polyamine catabolism through increased diamine oxidase and polyamine oxidase activities, generating hydrogen peroxide and Delta-1-pyrroline as products. The hydrogen peroxide contributes to stress signaling and antioxidant enzyme activation, while Delta-1-pyrroline serves as a precursor for 2-acetyl-1-pyrroline synthesis [11] [12] [13].

Higher polyamine turnover under salt stress facilitates cellular ionic homeostasis and membrane stabilization while simultaneously providing enhanced substrate availability for aroma compound biosynthesis. This dual function demonstrates the integration of stress tolerance and secondary metabolite production [11] [12].

Cultivar-Specific Responses and Optimization Strategies

Different aromatic rice cultivars exhibit varying responses to salt stress, with Basmati-370 showing greater ornithine accumulation and methylglyoxal enhancement compared to Ambemohar-157. These cultivar-specific differences suggest opportunities for targeted breeding programs to optimize salt-induced aroma enhancement [8].

Physical Description

Colourless to yellow solid; Fishy aroma

XLogP3

-0.4

Other CAS

85213-22-5

Wikipedia

2-acetyl-1-pyrroline

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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